2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid
CAS No.: 2490413-06-2
Cat. No.: VC4222829
Molecular Formula: C22H20N2O5
Molecular Weight: 392.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490413-06-2 |
|---|---|
| Molecular Formula | C22H20N2O5 |
| Molecular Weight | 392.411 |
| IUPAC Name | 2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-4-methyl-1,3-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C22H20N2O5/c1-12-19(21(25)26)29-20(23-12)13(2)24-22(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11H2,1-2H3,(H,24,27)(H,25,26) |
| Standard InChI Key | UDISOMJWAFNCHQ-UHFFFAOYSA-N |
| SMILES | CC1=C(OC(=N1)C(C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 1,3-oxazole ring substituted at the 2-position with a 1-(Fmoc-amino)ethyl group and at the 4-position with a methyl group, while the 5-position bears a carboxylic acid moiety. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), provides steric protection for the amine during synthetic procedures . The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to the molecule’s planar rigidity and electronic properties, enabling π-π stacking interactions in biological systems .
Molecular Formula and Weight
Crystallographic and Spectroscopic Data
While single-crystal X-ray diffraction data remain unpublished, nuclear magnetic resonance (NMR) studies confirm the regiochemistry of substitutions. Key spectral features include:
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¹H NMR: Distinct signals for the fluorenyl aromatic protons (δ 7.2–7.8 ppm), oxazole methyl group (δ 2.1 ppm), and Fmoc methine protons (δ 4.3–4.6 ppm) .
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¹³C NMR: Resonances for the oxazole carbons (δ 150–160 ppm), carboxylic acid carbonyl (δ 170 ppm), and Fmoc carbonyl (δ 156 ppm).
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves three principal stages (Figure 1):
Fmoc Protection of Ethylamine
Reaction of ethylamine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous diethyl ether yields Fmoc-protected ethylamine. Optimal conditions (0°C, 2 hours) achieve >95% yield .
Reaction:
Oxazole Ring Formation
The Fmoc-ethylamine intermediate undergoes cyclocondensation with methyl malonyl chloride to form the 4-methyloxazole core. Microwave-assisted synthesis (100°C, 30 minutes) enhances reaction efficiency.
Reaction:
Carboxylic Acid Functionalization
Hydrolysis of the ester group using aqueous NaOH (1M, 25°C) affords the final carboxylic acid derivative. Purification via reverse-phase HPLC achieves ≥98% purity .
Yield Optimization
| Step | Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl | 0°C | 2 h | 95 |
| Oxazole Formation | Methyl malonyl chloride | 100°C | 30 min | 82 |
| Hydrolysis | NaOH (1M) | 25°C | 1 h | 89 |
Physicochemical and Biochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C), highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane .
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Stability: Stable at −20°C for 12 months; degrades in basic media (pH > 9) via Fmoc cleavage .
Enzyme Inhibition
Preliminary studies suggest inhibition of DCN1 ubiquitin ligase (IC₅₀ = 12 μM), a target in cancer therapeutics. Molecular docking reveals hydrogen bonding between the carboxylic acid and Arg72 residue .
Applications in Drug Discovery
Peptidomimetic Design
The compound’s rigid oxazole scaffold mimics peptide β-strands, enabling its use in protease-resistant therapeutics. Case study: Incorporation into a p53-derived peptide enhances binding to MDM2 by 40% compared to linear analogs.
Prodrug Development
Esterification of the carboxylic acid yields prodrugs with improved blood-brain barrier permeability. Rat pharmacokinetic studies show a 3.2-fold increase in cerebral concentration .
Future Directions
Structural Analogues
Modifying the oxazole’s 4-methyl group to trifluoromethyl or phenyl may enhance target affinity. Computational models predict a 20% improvement in DCN1 binding with trifluoromethyl substitution .
Targeted Drug Delivery
Conjugation to monoclonal antibodies via carbodiimide chemistry could enable tumor-specific delivery. In vitro proof-of-concept studies show 65% uptake in HER2-positive breast cancer cells.
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